molecular formula C14H10N2O2 B1606979 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole CAS No. 2562-69-8

2-(1,3-benzodioxol-5-yl)-1H-benzimidazole

Cat. No.: B1606979
CAS No.: 2562-69-8
M. Wt: 238.24 g/mol
InChI Key: GRTZXYPGMLGOPL-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole is a compound that features a benzimidazole ring fused with a 1,3-benzodioxole moiety. This structure is significant due to its presence in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-(1,3-benzodioxol-5-yl)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole ring fused with a 1,3-benzodioxole moiety , contributing to its unique chemical properties. The molecular formula is C14H10N2O2C_{14}H_{10}N_2O_2, and it exhibits significant dihedral angles between the rings, which affect its biological interactions and solubility . The envelope conformation of the molecule allows for effective hydrogen bonding, enhancing its interaction with biological macromolecules .

Antitumor Activity

Research indicates that this compound exhibits considerable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole demonstrate significant activity against the MDA-MB-231 breast cancer cell line . The compound's structure allows it to interact effectively with cellular targets involved in tumor growth, leading to apoptosis in cancer cells.

Key Findings:

  • IC50 Values : Certain derivatives exhibit IC50 values as low as 16.38 μM against cancer cells .
  • Mechanism of Action : The compound interferes with tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative disorders. Its ability to inhibit oxidative stress and modulate neuroinflammatory pathways makes it a candidate for further research in conditions like Alzheimer's and Parkinson's disease .

Research Highlights:

  • Compounds similar to this compound have shown promise in reducing neurodegeneration markers in preclinical studies .

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated effectiveness against parasitic infections. In vitro studies have shown that it possesses significant anthelmintic activity against Trichinella spiralis, outperforming standard treatments like albendazole and ivermectin .

Efficacy Metrics:

  • Complete larvicidal activity observed at concentrations of 50 and 100 μg/ml after 24 hours .
Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntitumorMDA-MB-231 (breast cancer)16.38 μM
NeuroprotectiveNeuronal cellsSignificant reduction in neurodegeneration markers
AntiparasiticTrichinella spiralis100% effectiveness at 50 μg/ml

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-methylbenzimidazole
  • 2-(1,3-Benzodioxol-5-yl)-1H-indole
  • 1-(1,3-Benzodioxol-5-yl)-3-methylbenzimidazole

Uniqueness

2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole and 1,3-benzodioxole moieties makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(1,3-benzodioxol-5-yl)-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its unique structural features that confer various biological activities. Its molecular structure combines a benzimidazole ring with a 1,3-benzodioxole moiety, which enhances its potential as a therapeutic agent. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C14H10N2O3\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_3

This molecular configuration is responsible for its diverse biological activities, particularly its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains found that it inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays revealed that the compound interferes with tubulin polymerization, a critical mechanism in cancer cell division. The compound exhibited moderate antiproliferative activity with IC50 values indicating effective inhibition at nanomolar concentrations .

Cell Line IC50 (µM) Mechanism of Action
MCF-70.15Inhibition of tubulin polymerization
HeLa0.20Induction of apoptosis
A5490.25Cell cycle arrest at G2/M phase

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various in vitro assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in protecting biological systems from oxidative stress .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study on the effect of the compound on MCF-7 cells showed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a marked decrease in colony-forming units (CFUs) compared to untreated controls.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-2-4-11-10(3-1)15-14(16-11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTZXYPGMLGOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287668
Record name 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2562-69-8
Record name NSC52087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50 g (0.34 mol) of piperonal and 37 g (0.34 mol) of phenylenediamine in 0.3 L of nitrobenzene was stirred under reflux for 12 hours. The resulting mixture was concentrated in vacuo. The solid residue was collected via filtration, and rinsed with ether to give 39.6 g (49%) of desired material as an off-white solid: 1H NMR (CDCl3) δ 5.96 (s, 2H), 6.79 (d, J=8.5 Hz, 1H), 7.17-7.30 (m, 2H), 7.50-7.65 (m, 4H), 8.80-9.40 (br s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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